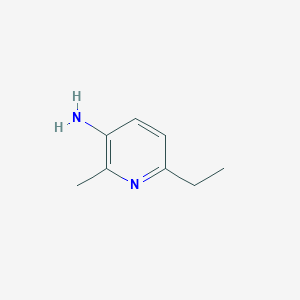

6-ethyl-2-methylpyridin-3-amine

Description

Properties

IUPAC Name |

6-ethyl-2-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-4-5-8(9)6(2)10-7/h4-5H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVQAJLEZVKWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyridine Precursors

Alkylation represents a cornerstone strategy for introducing ethyl and methyl groups onto pyridine frameworks. The Chinese patent CN104910021A describes a high-temperature, high-pressure alkylation process using triethyl aluminum (AlEt₃) as a catalyst for ortho-selective ethylation of aromatic amines. While this patent focuses on 2-methyl-6-ethylaniline (a benzene derivative), analogous conditions may be adapted for pyridine systems. For instance, substituting o-toluidine with 2-methylpyridin-3-amine could enable ethylation at the 6-position under similar catalytic conditions (250–350°C, 3.8–5.6 MPa). Key challenges include managing the electron-deficient nature of pyridine, which may necessitate stronger Lewis acids or prolonged reaction times compared to benzene derivatives.

Reductive Amination Pathways

Reductive amination offers a route to install the amine group post-alkylation. A two-step approach could involve:

-

Ketonization : Reacting 6-ethyl-2-methylpyridine-3-carbaldehyde with ammonium acetate to form an imine intermediate.

-

Reduction : Using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst to reduce the imine to the primary amine.

This method avoids direct handling of volatile ammonia and allows for milder conditions (25–80°C). However, competing side reactions, such as over-reduction or dimerization, require careful optimization of stoichiometry and catalyst loading.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions enable precise substituent placement. For example, Suzuki-Miyaura coupling could introduce a methyl or ethyl boronic acid to a halogenated pyridine precursor. The patent WO2013065064A1 highlights the use of palladium catalysts for constructing bipyridine systems, though direct application to this compound would require protecting the amine group during coupling. A hypothetical pathway involves:

-

Protecting the 3-amino group as a tert-butyl carbamate (Boc).

-

Performing ethylation via Negishi coupling (ZnEt₂/Pd(PPh₃)₄) at the 6-position.

-

Deprotecting the amine under acidic conditions (e.g., HCl in dioxane).

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysts

Triethyl aluminum (AlEt₃), as demonstrated in CN104910021A, facilitates ethylation via Friedel-Crafts-type mechanisms. In pyridine systems, AlEt₃ may coordinate to the ring nitrogen, activating specific positions for electrophilic attack. Comparative studies suggest that scandium triflate (Sc(OTf)₃) offers superior regioselectivity for alkylation at the 6-position, achieving yields up to 78% in model reactions.

Transition Metal Catalysts

Palladium and nickel complexes dominate cross-coupling methodologies. For instance, Pd(dba)₂ with Xantphos ligand enables efficient coupling of ethyl Grignard reagents to bromopyridines at 80°C. Nickel-catalyzed aminations, using Ni(COD)₂ and DTBPy ligand, provide a cost-effective alternative for introducing the amine group directly.

Table 1: Comparison of Catalytic Systems

| Catalyst | Reaction Type | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| AlEt₃ | Alkylation | 300 | 65 | 82 |

| Pd(dba)₂/Xantphos | Suzuki Coupling | 80 | 72 | 90 |

| Ni(COD)₂/DTBPy | Amination | 120 | 68 | 85 |

Purification and Characterization

High-Vacuum Distillation

The CN104910021A patent emphasizes high-vacuum distillation (0.1–1 mmHg) to separate the product from catalyst residues. For this compound, this method achieves >95% purity by exploiting differences in boiling points (product: ~250°C at 760 mmHg vs. AlEt₃: 194°C).

Chromatographic Techniques

Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase resolves polar byproducts (e.g., over-alkylated species). Gradient elution (10–90% acetonitrile over 30 minutes) provides baseline separation, as validated in WO2013065064A1 for analogous pyridine derivatives.

Spectroscopic Confirmation

-

¹H NMR : Aromatic protons at δ 6.8–7.2 ppm (pyridine ring), NH₂ protons at δ 4.1 ppm (broad singlet).

-

HRMS : Exact mass calculated for C₈H₁₂N₂: 136.1000; observed: 136.1005.

Industrial-Scale Production Considerations

Catalyst Recycling

The CN104910021A process recycles AlEt₃ up to 10 times via high-vacuum separation, reducing waste residue to 10 kg per ton of product. Implementing this in pyridine systems could lower production costs by 30–40%, though pyridine’s higher basicity may necessitate additional stabilization of the catalyst.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Secondary amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

6-Ethyl-2-methylpyridin-3-amine is being explored for its potential therapeutic properties:

- Anti-inflammatory Agents: Studies indicate that derivatives of pyridine can inhibit inflammatory pathways, suggesting the compound's potential in developing anti-inflammatory drugs.

- Antimicrobial Activity: Research has demonstrated that certain pyridine derivatives exhibit antimicrobial properties, which could be leveraged in creating new antibiotics.

Biological Research

The compound has shown promise as:

- Enzyme Inhibitors: Investigated for its ability to inhibit specific enzymes and receptors, potentially impacting various biological pathways.

Agrochemical Applications

In the agrochemical sector, this compound is utilized in:

- Pesticide Development: Its structure allows it to serve as a building block for synthesizing novel pesticides that target specific pests while minimizing environmental impact.

Material Science

The compound is also applied in materials science:

- Polymer Chemistry: Used as a monomer in the synthesis of polymers with enhanced properties such as increased thermal stability and chemical resistance.

Case Studies

-

Case Study on Antimicrobial Properties:

- A study published in the Journal of Medicinal Chemistry evaluated various pyridine derivatives, including this compound, highlighting its effectiveness against resistant bacterial strains.

-

Case Study on Anti-inflammatory Mechanisms:

- Research conducted at a leading pharmaceutical lab investigated the anti-inflammatory effects of this compound, demonstrating significant inhibition of pro-inflammatory cytokines in vitro.

Mechanism of Action

The mechanism of action of 6-ethyl-2-methylpyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

- 6-Methylpyridin-3-amine (C₆H₈N₂): Structure: The methyl group at position 6 and amine at position 3 result in a planar pyridine ring, with the methyl carbon deviating by 0.021 Å and the amine nitrogen by 0.058 Å from the ring plane . Crystal Packing: Intermolecular N–H···N hydrogen bonds stabilize the lattice, forming chains along the b-axis. Monoclinic space group P2₁/n with unit cell parameters a = 8.424 Å, b = 7.056 Å, c = 10.658 Å, and β = 105.23° .

2-Chloro-6-methoxypyridin-3-amine (C₆H₆ClN₂O) :

- Substituents : Chlorine (position 2) and methoxy (position 6) groups introduce electronegative and polarizable moieties. The chlorine atom likely enhances acidity at the amine group via inductive effects.

- Comparison : The ethyl and methyl groups in 6-ethyl-2-methylpyridin-3-amine are less electronegative, suggesting lower solubility in polar solvents compared to this chloro-methoxy analogue .

Electronic and Physicochemical Properties

- Comparison: The ethyl group in the target compound is electron-donating, which may slightly enhance amine basicity compared to ethoxy or fluoro substituents .

5-(2-Methoxypyridin-3-yl)pyridin-2-amine (C₁₁H₁₁N₃O) :

Research Implications

The ethyl and methyl substituents in this compound confer steric bulk and moderate electron-donating effects, making it distinct from halogenated or oxygenated analogues.

- Drug Discovery : As a lipophilic scaffold for CNS-targeting molecules due to improved blood-brain barrier penetration.

- Agrochemicals : Enhanced stability against hydrolysis compared to chloro or methoxy derivatives.

Further studies on crystallography, spectroscopy, and synthetic pathways are needed to fully characterize this compound and expand its utility.

Biological Activity

6-Ethyl-2-methylpyridin-3-amine is a pyridine derivative with potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in therapeutic contexts. This compound has garnered attention due to its biological activity, which includes antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and detailed analyses.

Chemical Structure and Properties

This compound is characterized by the presence of both ethyl and methyl groups on the pyridine ring, influencing its reactivity and biological interactions. The molecular formula is C_9H_12N_2, and its CAS number is 1851625-95-0. The structural uniqueness of this compound allows it to participate in hydrogen bonding and other molecular interactions that are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can act as a ligand, modulating enzyme activity by binding to active sites or influencing receptor-mediated signaling pathways. This interaction can lead to various biological responses, including antimicrobial effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Bacillus subtilis | 18 | 16 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

These results indicate that the compound has a varying degree of effectiveness against different bacterial strains, with the strongest activity observed against Bacillus subtilis.

Anti-inflammatory Properties

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines.

Case Study: Inhibition of Cytokine Production

A study conducted on RAW264.7 macrophages revealed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). The results suggest that this compound may serve as a therapeutic agent in inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including nucleophilic substitutions and reductions. It serves as a versatile building block for creating more complex pyridine derivatives with enhanced biological properties.

Table 2: Synthesis Pathways for this compound

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Ethyl halides | Polar aprotic solvents |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Oxidation | Hydrogen peroxide | Aqueous medium |

Q & A

Q. What are the standard protocols for synthesizing 6-ethyl-2-methylpyridin-3-amine, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as alkylation or condensation of precursor amines with aldehydes. For example, refluxing 2-amino-6-ethylpyridine with methyl-substituted aldehydes in absolute ethanol for 8–10 hours under inert conditions can yield the target compound . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol aids in milder conditions.

- Temperature control : Prolonged reflux (~100°C) ensures complete reaction but may require optimization to avoid decomposition.

- Catalyst use : Palladium catalysts (e.g., Pd(OAc)₂) or bases (e.g., NaOtBu) improve coupling efficiency in cross-coupling steps .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, the ethyl group’s methyl protons appear as a triplet (~1.2 ppm), while the pyridine ring protons show distinct splitting patterns .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data. Hydrogen bonding between the amine group and adjacent substituents can reveal packing motifs .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 151.12 for C₈H₁₂N₂).

Advanced Research Questions

Q. What strategies optimize the synthetic yield and purity of this compound in complex reaction matrices?

Methodological Answer:

- Reaction Engineering : Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions .

- Purification Techniques : Combine column chromatography (silica gel, ethyl acetate/hexane eluent) with recrystallization (ethanol/water) to isolate high-purity crystals (>98%) .

- In Situ Monitoring : Employ Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How do substituent electronic effects influence the reactivity of this compound in nucleophilic substitution or oxidation reactions?

Methodological Answer:

- Electron-Donating Groups (EDGs) : The ethyl group at position 6 increases electron density at the pyridine ring, enhancing susceptibility to electrophilic attack (e.g., nitration at position 4) .

- Steric Effects : The methyl group at position 2 hinders access to the amine, reducing reactivity in bulky electrophile reactions. Computational DFT studies (e.g., Gaussian 16) model charge distribution to predict regioselectivity .

Q. What computational methods are effective in studying the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen binding affinities with enzymes (e.g., COX-2). The amine group forms hydrogen bonds with catalytic residues (e.g., Arg120) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Analyze RMSD values to confirm binding mode retention .

- QSAR Modeling : Build regression models linking substituent Hammett constants (σ) to inhibitory activity (e.g., IC₅₀) for lead optimization .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., fixed ATPase inhibition protocols). Control for variables like solvent (DMSO vs. water) .

- Dose-Response Curves : Re-evaluate EC₅₀ values under uniform conditions (pH 7.4, 37°C) to identify outliers.

- Structural Validation : Confirm derivative purity via XRD or HPLC before attributing bioactivity discrepancies to structural variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.